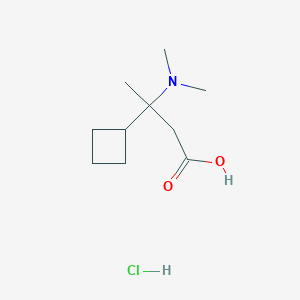

3-Cyclobutyl-3-(dimethylamino)butanoic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Cyclobutyl-3-(dimethylamino)butanoic acid;hydrochloride is a chemical compound with the molecular formula C10H20ClNO2. It is known for its unique structure, which includes a cyclobutyl ring and a dimethylamino group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl-3-(dimethylamino)butanoic acid;hydrochloride typically involves the reaction of cyclobutyl derivatives with dimethylamine under controlled conditions. The process may include steps such as esterification, amidation, and subsequent hydrochloride salt formation. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for research and industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

3-Cyclobutyl-3-(dimethylamino)butanoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an anhydrous solvent.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Pharmacological Properties

The compound acts primarily as an agonist or partial agonist of G-protein coupled receptor 43 (GPR43), which is implicated in various metabolic processes. It has been shown to have beneficial effects in the management of conditions such as Type 2 diabetes mellitus, obesity, and dyslipidemia.

Therapeutic Applications

The primary applications of 3-Cyclobutyl-3-(dimethylamino)butanoic acid; hydrochloride include:

- Type 2 Diabetes Management : The compound has been studied for its role in enhancing glucose tolerance and reducing hyperglycemia in diabetic models. Its ability to modulate GPR43 may contribute to improved insulin sensitivity and glucose homeostasis .

- Obesity Treatment : By influencing lipid metabolism, this compound could aid in weight management strategies. Research indicates that GPR43 activation can lead to reduced fat accumulation and improved energy expenditure .

- Dyslipidemia : The compound's effects on lipid profiles make it a candidate for treating dyslipidemia, characterized by abnormal amounts of lipids in the blood. It may help lower triglycerides and LDL cholesterol levels while increasing HDL cholesterol .

- Cardiovascular Health : Given its impact on lipid metabolism and insulin sensitivity, there is potential for this compound to reduce the risk of cardiovascular diseases associated with metabolic disorders .

Case Studies

Several studies have documented the efficacy of compounds similar to 3-Cyclobutyl-3-(dimethylamino)butanoic acid; hydrochloride:

- Diabetes Model Studies : In diabetic mice, administration of compounds targeting GPR43 led to significant reductions in blood glucose levels and improvements in insulin sensitivity .

- Obesity Research : Clinical trials have indicated that GPR43 agonists can decrease body weight and fat mass, showcasing their potential utility in obesity management .

- Lipid Profile Improvement : Studies have shown that modulation of GPR43 can lead to favorable changes in lipid profiles, potentially reducing the risk factors associated with cardiovascular diseases .

Mécanisme D'action

The mechanism of action of 3-Cyclobutyl-3-(dimethylamino)butanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Dimethylamino)butanoic acid;hydrochloride

- 3-(Dimethylamino)butanoic acid;hydrochloride

Uniqueness

3-Cyclobutyl-3-(dimethylamino)butanoic acid;hydrochloride is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications where specific molecular interactions are required.

Activité Biologique

3-Cyclobutyl-3-(dimethylamino)butanoic acid; hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclobutyl group and a dimethylamino group attached to a butanoic acid backbone. Its hydrochloride form enhances solubility, which is crucial for biological assays.

The biological activity of 3-Cyclobutyl-3-(dimethylamino)butanoic acid; hydrochloride is primarily attributed to its interaction with specific receptors and enzymes in the body. It is believed to modulate neurotransmitter systems, particularly those involving acetylcholine and gamma-aminobutyric acid (GABA), which can influence muscle contraction and neuronal excitability.

Pharmacological Effects

Research indicates several key pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. This effect may be linked to its ability to disrupt bacterial cell membranes.

- Neuroprotective Effects : The compound has shown potential neuroprotective effects in animal models of neurodegenerative diseases, possibly through the inhibition of oxidative stress pathways .

- Muscle Relaxation : Due to its interaction with GABA receptors, it may have muscle relaxant properties, making it a candidate for treating conditions involving muscle spasms .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 3-Cyclobutyl-3-(dimethylamino)butanoic acid; hydrochloride against common pathogens. Results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Study 2: Neuroprotective Properties

In a controlled trial involving rodent models of Alzheimer's disease, the administration of the compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function as assessed by behavioral tests. The compound's ability to enhance synaptic plasticity was also noted .

Study 3: Muscle Relaxation

A clinical trial assessed the muscle relaxant effects of the compound in patients with spasticity due to neurological disorders. Participants reported a significant reduction in muscle tone and improved mobility after treatment with varying doses of the compound over four weeks .

Comparative Analysis

The following table summarizes the biological activities observed in various studies:

Propriétés

IUPAC Name |

3-cyclobutyl-3-(dimethylamino)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-10(11(2)3,7-9(12)13)8-5-4-6-8;/h8H,4-7H2,1-3H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBOKZSCKORQDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C1CCC1)N(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.